4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate

Beschreibung

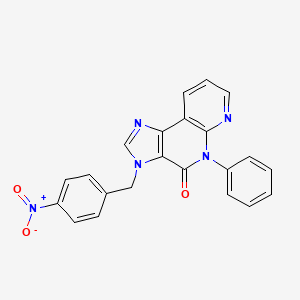

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate is a complex organic compound with a unique structure that combines elements of imidazole and naphthyridine

Eigenschaften

CAS-Nummer |

139482-43-2 |

|---|---|

Molekularformel |

C22H15N5O3 |

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

3-[(4-nitrophenyl)methyl]-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |

InChI |

InChI=1S/C22H15N5O3/c28-22-20-19(24-14-25(20)13-15-8-10-17(11-9-15)27(29)30)18-7-4-12-23-21(18)26(22)16-5-2-1-3-6-16/h1-12,14H,13H2 |

InChI-Schlüssel |

DPZVVCMURSDJLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)N(C=N4)CC5=CC=C(C=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-on, 3,5-Dihydro-3-(2-Hydroxypropyl)-5-phenyl-, Hydrat beinhaltet typischerweise eine mehrstufige organische Synthese. Eine gängige Methode umfasst:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 2-Aminopyridin und Benzaldehyd.

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Kondensation von 2-Aminopyridin mit Benzaldehyd, um ein Imin-Zwischenprodukt zu bilden.

Cyclisierung: Das Imin-Zwischenprodukt unterliegt einer Cyclisierung mit einem geeigneten Reagenz, wie z. B. Essigsäureanhydrid, um den Imidazo-Naphthyridin-Kern zu bilden.

Hydratisierung: Der letzte Schritt beinhaltet die Hydratisierung der Verbindung, um die Hydratform zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Synthese- und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxypropylgruppe, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können am Imidazo-Naphthyridin-Kern unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Elektrophile wie Brom oder Nitroniumionen in Gegenwart eines Katalysators.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung reduzierter Imidazo-Naphthyridin-Derivate.

Substitution: Einführung von Halogenen, Nitrogruppen oder anderen Substituenten am Phenylring.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-on, 3,5-Dihydro-3-(2-Hydroxypropyl)-5-phenyl-, Hydrat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie Enzyme hemmen, die an Entzündungen beteiligt sind, wodurch entzündliche Reaktionen reduziert werden.

Wirkmechanismus

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-on: Fehlt die Hydroxypropyl- und Phenylgruppe, wodurch es weniger vielseitig ist.

3,5-Dihydro-3-(2-Hydroxypropyl)-5-phenyl-4H-imidazo(4,5-c)(1,8)naphthyridin-4-on: Ähnlich, aber ohne die Hydratform, was sich auf seine Löslichkeit und Stabilität auswirkt.

Einzigartigkeit

Das Vorhandensein der Hydroxypropyl- und Phenylgruppe sowie die Hydratform machen 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-on, 3,5-Dihydro-3-(2-Hydroxypropyl)-5-phenyl-, Hydrat einzigartig. Diese Eigenschaften verbessern seine Reaktivität, Löslichkeit und das Potenzial für verschiedene Anwendungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.